WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. Histone acetyltransferases (HATs) are enzymes that play a crucial role in gene regulation by adding acetyl groups to histone proteins. This acetylation process modifies chromatin structure and influences gene expression. WM-1119 exhibits significant anti-cancer properties by inducing senescence in tumor cells.
The synthesis of WM-1119 starts with an aryl acylsulfonohydrazide scaffold. Extensive structure-activity relationship (SAR) studies led to the identification of key structural features, including 2-fluorobenzenesulfonyl and phenylpyridine motifs, that contribute to its potency and selectivity. Detailed synthetic procedures and optimization strategies can be found in the referenced publication.
WM-1119 comprises a central sulfonohydrazide moiety flanked by a 2-fluorobenzenesulfonyl group and a phenylpyridine moiety. The specific arrangement of these functional groups dictates its interaction with the active site of KAT6A/B. Detailed structural analysis, including crystallographic data, is available in the cited paper.
WM-1119 primarily exerts its anti-cancer effects by inhibiting KAT6A/B, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor CDKN2A. This upregulation of CDKN2A promotes cell cycle arrest and senescence, ultimately suppressing tumor growth. It's important to note that WM-1119 induces senescence without causing DNA damage.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7